2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid
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Overview
Description
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid is a complex organic compound with a molecular formula of C23H19NO4. This compound is notable for its structural features, which include a benzothiophene ring and a fluorenylmethoxycarbonyl (Fmoc) group. It is often used in organic synthesis and research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of protecting groups, coupling agents, and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can act as a protecting group in peptide synthesis, while the benzothiophene core can interact with various enzymes and receptors. These interactions can modulate biological pathways and produce specific effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid
- Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate
Uniqueness
What sets 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid apart is its combination of the benzothiophene ring and the Fmoc group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile tool in organic synthesis and research .
Properties
Molecular Formula |
C25H19NO4S |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-benzothiophene-4-carboxylic acid |
InChI |
InChI=1S/C25H19NO4S/c27-24(28)20-10-5-11-23-21(20)12-15(31-23)13-26-25(29)30-14-22-18-8-3-1-6-16(18)17-7-2-4-9-19(17)22/h1-12,22H,13-14H2,(H,26,29)(H,27,28) |
InChI Key |
NLKGWNZILDMZIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC5=C(C=CC=C5S4)C(=O)O |
Origin of Product |
United States |
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